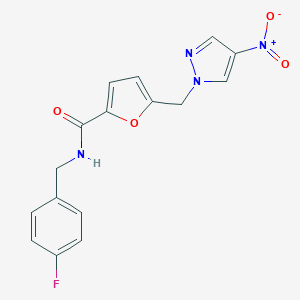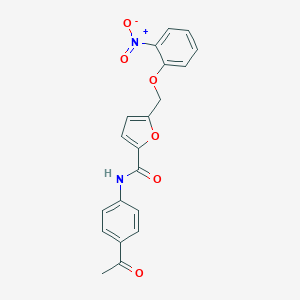
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of pyrazole derivatives and has been studied extensively for its potential applications in the treatment of various diseases.
Mecanismo De Acción
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways in the body. It has been found to inhibit the activity of COX-2, an enzyme that plays a key role in inflammation and cancer development. It also inhibits the activity of certain kinases, such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide can significantly reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide is its potent anti-inflammatory and anti-cancer activities. It has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, its synthesis is complex and requires multiple steps, which may limit its use in certain laboratory settings.
Direcciones Futuras
There are several future directions for the research and development of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide. One potential application is in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further studies are also needed to fully understand its mechanism of action and potential side effects. Overall, N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide shows great promise as a potential therapeutic agent for various diseases, and further research is warranted to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide involves the reaction of 4-iodo-2,4-difluoroaniline with ethyl 2-cyano-3,3-dimethyl-2-(2-oxo-2-phenylethyl)acrylate in the presence of a base. The resulting product is then subjected to further reactions to obtain N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory and anti-cancer activities. Studies have also shown that it can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment.
Propiedades
Nombre del producto |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-3-carboxamide |
|---|---|
Fórmula molecular |
C10H6F2IN3O |
Peso molecular |
349.08 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-4-iodo-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C10H6F2IN3O/c11-5-1-2-8(6(12)3-5)15-10(17)9-7(13)4-14-16-9/h1-4H,(H,14,16)(H,15,17) |
Clave InChI |
IHYQQJNGJSJOPU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
SMILES canónico |
C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=NN2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]benzoate](/img/structure/B213578.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)
![N-[4-(ethylsulfamoyl)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213581.png)
![N-(2-ethylphenyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213582.png)

![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-iodobenzamide](/img/structure/B213586.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)


![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![4-bromo-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B213600.png)
